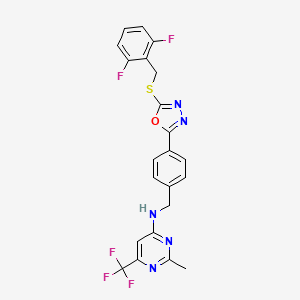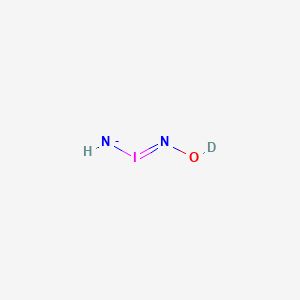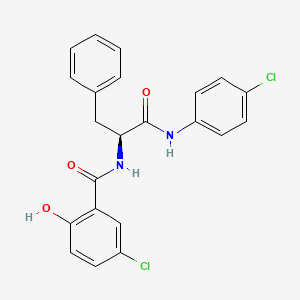![molecular formula C16H14ClN5O2 B12388556 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid CAS No. 57343-54-1](/img/structure/B12388556.png)
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DQn-1 is a potent antifolate compound with significant activity against Mycobacterium tuberculosis. It directly inhibits dihydrofolate reductase enzyme activity, making it a valuable compound in the treatment of tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DQn-1 involves the reaction of specific aromatic amines with chloroformates under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of DQn-1 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: DQn-1 can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: DQn-1 can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DQn-1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new antifolate drugs and as a reference compound in pharmaceutical research.
Mecanismo De Acción
DQn-1 exerts its effects by inhibiting the dihydrofolate reductase enzyme, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids. By inhibiting this enzyme, DQn-1 disrupts the synthesis of DNA, RNA, and proteins, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Methotrexate: Another antifolate that inhibits dihydrofolate reductase but is used primarily in cancer treatment.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase but is used for different bacterial infections.
Uniqueness of DQn-1: DQn-1 is unique in its high potency against Mycobacterium tuberculosis, with a lower minimum inhibitory concentration compared to other antifolates. This makes it particularly valuable in the treatment of tuberculosis .
Propiedades
Número CAS |
57343-54-1 |
|---|---|
Fórmula molecular |
C16H14ClN5O2 |
Peso molecular |
343.77 g/mol |
Nombre IUPAC |
4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClN5O2/c17-13-9(3-6-11-12(13)14(18)22-16(19)21-11)7-20-10-4-1-8(2-5-10)15(23)24/h1-6,20H,7H2,(H,23,24)(H4,18,19,21,22) |
Clave InChI |
OARHSEZBVKKLFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



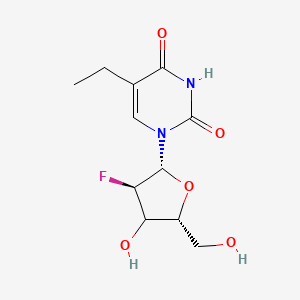
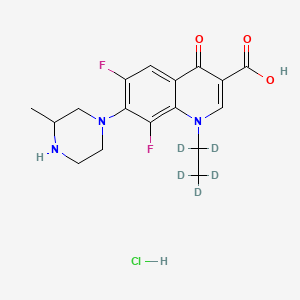
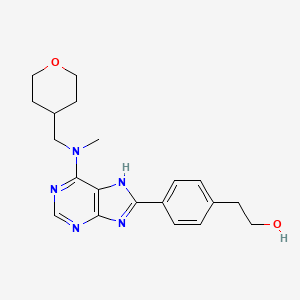
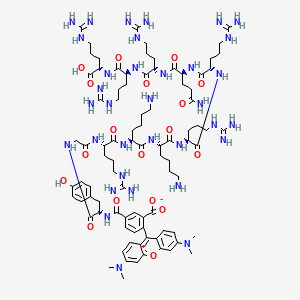
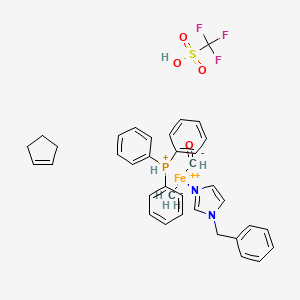
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

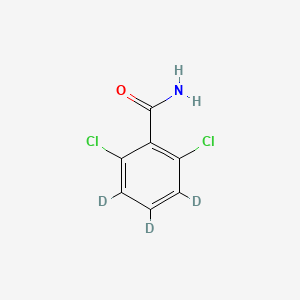
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
